Boc-Nalpha-methyl-D-tryptophan
Overview
Description
Boc-Nalpha-methyl-D-tryptophan is a biochemical used for proteomics research . It has a molecular formula of C17H22N2O4 and a molecular weight of 318.37 .
Synthesis Analysis
The synthesis of Boc-protected amines and amino acids, such as this compound, is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .Molecular Structure Analysis
The molecular structure of this compound is represented by the molecular formula C17H22N2O4 . The molecular weight of this compound is 318.4 g/mol .Chemical Reactions Analysis
The Boc group in this compound is stable towards most nucleophiles and bases . The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O .Physical And Chemical Properties Analysis
This compound has a molecular formula of C17H22N2O4 and a molecular weight of 318.4 g/mol . It is classified as an irritant .Scientific Research Applications
Protection of the Indole Ring
Boc-Nalpha-methyl-D-tryptophan can be utilized in the protection of the indole ring of tryptophan. The Nin-2,4-dimethylpent-3-yloxycarbonyl (Doc) group, for example, is effective for tryptophan protection, demonstrating stability to nucleophiles and trifluoroacetic acid, while suppressing alkylation side reactions. It is also cleaved by strong acid, making it suitable for Boc solid phase peptide synthesis (Karlström & Undén, 1996).
Application in Polymer Chemistry
In polymer chemistry, methacrylate monomers containing a chiral tryptophan moiety can be polymerized using the reversible addition-fragmentation chain transfer (RAFT) process. The presence of chiral and fluorescent tryptophan moieties in polymers leads to chiroptical and fluorescence behavior, which has implications for applications such as siRNA delivery due to their excellent biocompatibility (Roy et al., 2013).
Synthesis of D-abrines
A novel strategy for synthesizing N-Boc-N-methyl-tryptophans (abrine derivatives) involves the palladium-catalyzed annulation of ortho-iodoanilines with N-Boc-N-methyl-propargylglycine or aldehyde. These compounds are useful in various synthetic applications, including pharmaceutical research (Danner et al., 2013).
Biocompatible Fluorescent Polymers
Boc-protected tryptophan derivatives are used in the synthesis of biocompatible fluorescent polymers. These polymers exhibit smart pH-responsiveness and are suitable for drug delivery applications. The presence of Boc-protected tryptophan contributes to the formation of α-helix secondary structures in these polymers, which can aid in controlling drug release (Voda et al., 2016).
Modular Synthesis of Tryptophan Derivatives
Combining biocatalytic halogenation of tryptophan with subsequent chemocatalytic Suzuki–Miyaura cross‐coupling reactions enables the modular synthesis of a range of C5, C6, or C7 aryl‐substituted tryptophan derivatives. This process is relevant for peptide or peptidomimetic synthesis (Frese et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2R)-3-(1H-indol-3-yl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c1-17(2,3)23-16(22)19(4)14(15(20)21)9-11-10-18-13-8-6-5-7-12(11)13/h5-8,10,14,18H,9H2,1-4H3,(H,20,21)/t14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLQCIKDAEIMMEU-CQSZACIVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(CC1=CNC2=CC=CC=C21)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@H](CC1=CNC2=CC=CC=C21)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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